1-(3-Hydroxyphenyl)azetidin-2-one
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Overview
Description
1-(3-Hydroxyphenyl)azetidin-2-one is a heterocyclic compound with the molecular formula C9H9NO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of azetidinones, which are known for their significant pharmacological and biological activities .
Biochemical Analysis
Biochemical Properties
Azetidin-2-ones are known to interact with various enzymes and proteins
Cellular Effects
It is known that azetidin-2-ones can have significant effects on cells
Molecular Mechanism
It is known that azetidin-2-ones can have binding interactions with biomolecules and can influence enzyme activity
Preparation Methods
The synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one typically involves the reaction of 3-hydroxybenzaldehyde with an appropriate azetidinone precursor under specific conditions. One common method includes the use of sodium borohydride in isopropanol to promote the reduction of C-3 functionalized azetidin-2-ones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-Hydroxyphenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where common reagents include sodium hydroxide or potassium carbonate.
Ring-opening reactions: Due to the ring strain in azetidinones, they are prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched compounds.
Scientific Research Applications
1-(3-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and protein function. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)azetidin-2-one can be compared with other azetidinones, such as:
Properties
IUPAC Name |
1-(3-hydroxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXURDQRWXVEQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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